

Spectroscopic Analysis of Calophyllic Acid: Application Notes for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calophyllic acid*

Cat. No.: *B1499388*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of **Calophyllic acid**, a naturally occurring pyranocoumarin with recognized biological activities. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound. This document offers experimental protocols and data presentation guidelines to assist researchers in their studies of **Calophyllic acid** and related natural products.

Introduction to Calophyllic Acid

Calophyllic acid is a tetracyclic dipyranocoumarin isolated from plants of the *Calophyllum* genus, notably *Calophyllum inophyllum*. It, along with its diastereomer **isocalophyllic acid**, has demonstrated significant biological activities, including the stimulation of glucose uptake in skeletal muscle cells. This activity is mediated through the activation of the Phosphatidylinositol-3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK1/2) signaling pathways, making it a compound of interest for research in diabetes and metabolic disorders.

Molecular Structure:

- Molecular Formula: $C_{25}H_{24}O_6$ [\[1\]](#)
- Molecular Weight: 420.46 g/mol [\[1\]](#)

- IUPAC Name: (2Z)-3-(5-hydroxy-2,2,8,8-tetramethyl-4-oxo-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-3-phenylprop-2-enoic acid

Data Presentation

Quantitative data from NMR and MS analyses are summarized below for clarity and comparative purposes.

NMR Spectroscopic Data

A complete, unequivocally assigned NMR dataset for **Calophyllic acid** is not readily available in the published literature. The following table is a compilation of reported chemical shifts for a compound identified as **Calophyllic acid** and typical chemical shifts for the coumarin scaffold. Full 2D NMR analysis (COSY, HSQC, HMBC) is recommended for unambiguous assignment.

Table 1: ^1H and ^{13}C NMR Chemical Shifts for **Calophyllic Acid**

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
2	-	78.02
3	4.59 (q)	79.38
4	-	202.68
4a	-	102.72
5	-	159.98
6	-	109.63
7	-	157.73
8	-	116.44
8a	-	149.42
9	6.31 (d)	129.97
10	6.45 (d)	121.65
11	-	169.12
12	5.38 (dd)	142.15
1'	-	129.37
2', 6'	7.26 (m)	128.15
3', 5'	7.26 (m)	127.45
4'	7.26 (m)	-
2-Me	1.17 (d)	16.55
3-Me	1.09 (q)	9.69
8-Me (gem-dimethyl)	0.821 (s), 0.88 (s)	28.22, 27.93
C-8 quat	-	77.90
Phenyl-CH	2.53 (m)	28.65

Note: The presented data is based on a published spectrum of a compound assumed to be **Calophyllic acid**[\[2\]](#). The assignments should be confirmed with comprehensive 2D NMR experiments.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of **Calophyllic acid**.

Table 2: High-Resolution Mass Spectrometry Data for **Calophyllic Acid**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	421.1646	421.1642
[M+Na] ⁺	443.1465	443.1461
[M-H] ⁻	419.1499	419.1495

Note: The observed m/z values are hypothetical and would be obtained from an HRMS experiment. A previous study reported a molecular weight of 420 from mass spectra, with a base peak at m/z 419.2, corresponding to the [M-H]⁻ ion[\[2\]](#).

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **Calophyllic acid**.

Sample Preparation

- Isolation and Purification: **Calophyllic acid** should be isolated from the plant source (e.g., leaves of *Calophyllum inophyllum*) using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve high purity (>95%).
- NMR Sample: Dissolve 5-10 mg of purified **Calophyllic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid signal overlap. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- MS Sample: Prepare a stock solution of purified **Calophyllic acid** in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the appropriate mobile phase.

NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

1D NMR Experiments:

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 220-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- DEPT (Distortionless Enhancement by Polarization Transfer):
 - Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

- These experiments are essential for differentiating between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.

Mass Spectrometry Protocol

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

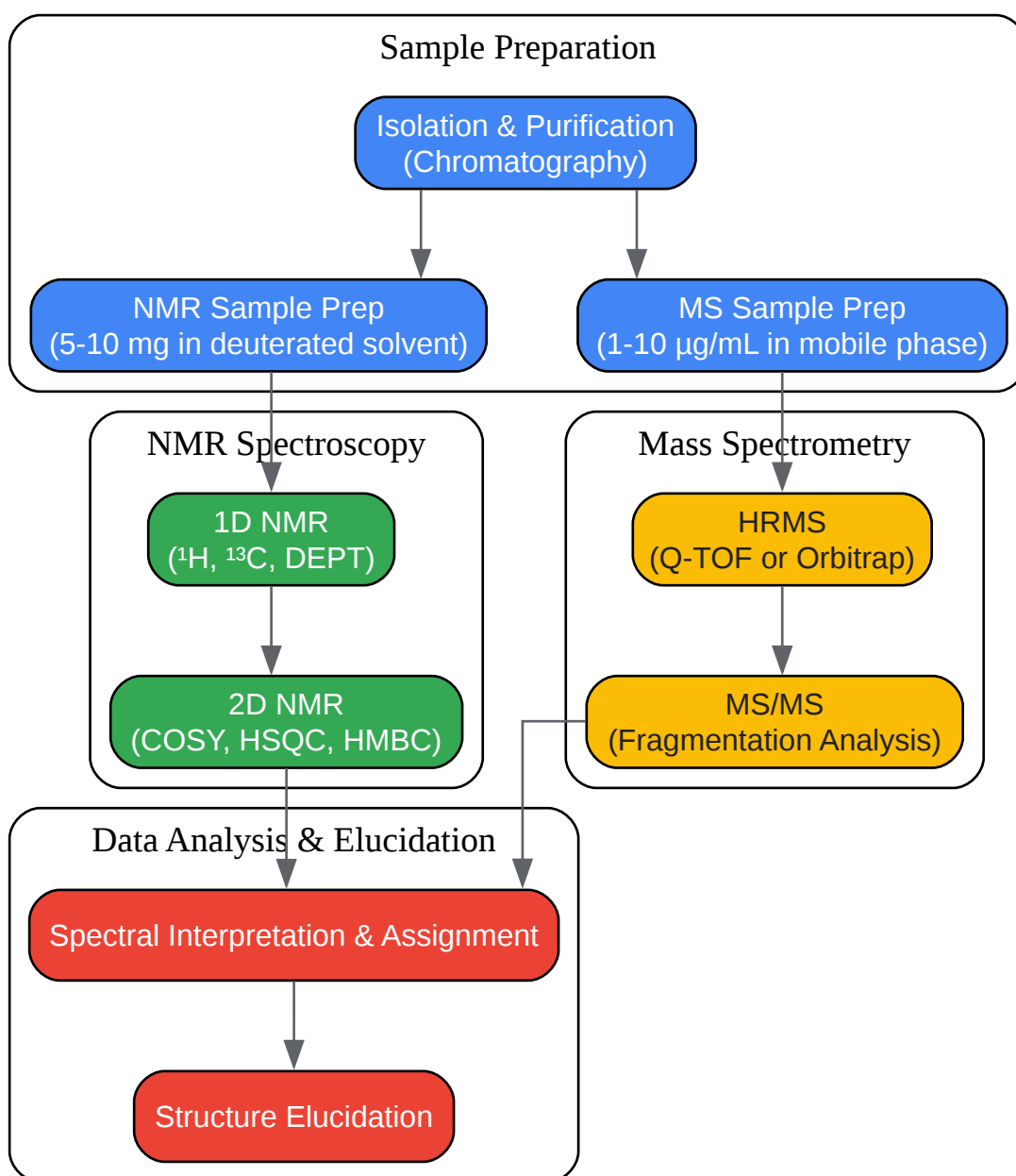
ESI-MS/MS Analysis:

- Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency for **Calophyllic acid**. Negative mode is often suitable for phenolic compounds.
- Mobile Phase: A mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive mode) or ammonium acetate/formate (for negative mode) to improve ionization.
- Infusion: Direct infusion of the sample solution can be used for initial analysis.
- LC-MS: For complex mixtures or to confirm purity, liquid chromatography coupled to the mass spectrometer (LC-MS) is the preferred method. A C18 column is typically used for the separation of such compounds.
- MS Scan Range: m/z 100-1000.

- **MS/MS Fragmentation:** Perform tandem mass spectrometry (MS/MS) on the parent ion of **Calophyllic acid** (e.g., m/z 421 in positive mode or m/z 419 in negative mode) to obtain fragmentation patterns. This is achieved through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Varying the collision energy will help in obtaining a comprehensive fragmentation spectrum.

Visualizations

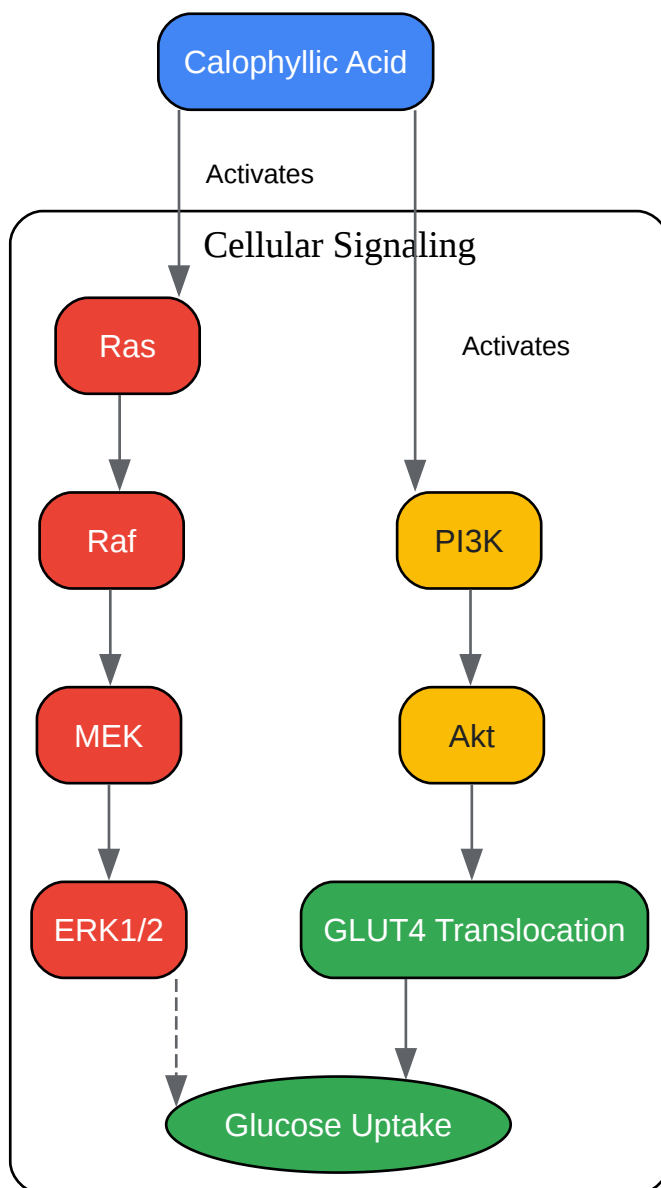
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **Calophyllic acid**.

Signaling Pathway of Calophyllic Acid

[Click to download full resolution via product page](#)

Caption: **Calophyllic acid** signaling pathway in glucose uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of *Daucus capillifolius* Gilli (A Comparative Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of Calophyllic Acid: Application Notes for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1499388#spectroscopic-analysis-of-calophyllic-acid-using-nmr-and-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com